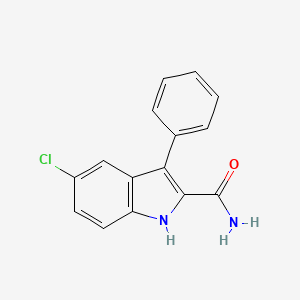

5-chloro-3-phenyl-1H-indole-2-carboxamide

Description

Significance of Indole (B1671886) Derivatives in Contemporary Medicinal Chemistry

The indole nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged scaffold" in medicinal chemistry. ijpsr.com This designation stems from its recurrence in a multitude of natural products, alkaloids, and synthetic molecules that exhibit significant biological activities. researchgate.net Indole derivatives are integral to modern drug discovery, demonstrating a remarkable versatility in their ability to interact with a wide array of biological targets. nih.govnih.gov

The structural flexibility of the indole ring allows for modifications at various positions, enabling chemists to fine-tune the pharmacological properties of the resulting compounds. This has led to the development of indole-based drugs across numerous therapeutic areas. nih.gov Research has extensively documented their potential as anticancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective agents. researchgate.netnih.gov For instance, well-known pharmaceuticals like the anti-inflammatory drug Indomethacin and the vinca (B1221190) alkaloids used in cancer chemotherapy, such as vinblastine (B1199706) and vincristine, feature the indole core, underscoring its therapeutic importance. nih.gov The ongoing exploration of novel indole derivatives continues to yield promising candidates for treating a spectrum of diseases, including drug-resistant cancers and chronic inflammatory conditions. nih.govnih.gov

Table 1: Selected Biological Activities of Indole Derivatives

| Therapeutic Area | Biological Target/Action | Example Application | Reference |

|---|---|---|---|

| Oncology | Tubulin Polymerization Inhibition, Protein Kinase Inhibition | Anticancer Agents | nih.govmdpi.com |

| Infectious Diseases | Antimicrobial, Antiviral, Antifungal | Treatment of Bacterial, Viral, and Fungal Infections | researchgate.netmdpi.com |

| Inflammation | COX-2 and NF-κB Pathway Modulation | Anti-inflammatory Drugs | nih.gov |

| Neurology | Anticonvulsant, Neuroprotective | Treatment of Epilepsy and Alzheimer's Disease | researchgate.net |

| Metabolic Disorders | Glycogen (B147801) Phosphorylase Inhibition | Hypoglycemic Agents | nih.gov |

Research Trajectory of 5-chloro-3-phenyl-1H-indole-2-carboxamide within Indole Scaffold Investigations

The research trajectory for this compound is best understood by examining the investigations into its core components. The 5-chloro-indole-2-carboxamide framework has been a focal point of significant research, particularly in the realm of oncology. Numerous studies have centered on designing and synthesizing derivatives of this scaffold as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.govnih.govtandfonline.com For example, a series of 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives were developed and tested for their antiproliferative activity against various cancer cell lines, with some compounds showing promising EGFR inhibitory action. nih.gov

Building on this foundation, the introduction of a phenyl group at the 3-position, creating the specific this compound structure, has guided research into other therapeutic avenues. Investigations have utilized this compound as a precursor for synthesizing new derivatives with potential antimicrobial properties. researchgate.net In one such study, 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) was used to create a series of benzoxazinones which were then screened for antibacterial, antifungal, and antituberculosis activities. researchgate.net This indicates a research path that leverages the established biological potential of the indole core and modifies it with specific substituents (5-chloro, 3-phenyl) to explore new therapeutic applications, such as combating microbial infections. researchgate.net Furthermore, the study of structurally similar compounds, like 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide as an HIV-1 reverse transcriptase inhibitor, highlights the broader interest in this scaffold for antiviral drug discovery. nih.gov

Table 2: Research on Derivatives of the 5-chloro-indole-2-carboxamide Scaffold

| Derivative Class | Therapeutic Target | Investigated Activity | Reference |

|---|---|---|---|

| 5-chloro-3-hydroxymethyl-indole-2-carboxamides | Epidermal Growth Factor Receptor (EGFR) | Antiproliferative, Apoptotic | nih.gov |

| 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFR (Wild Type and Mutant) | Antiproliferative | nih.govtandfonline.com |

| 5-chloro-3-phenyl-1H-indole-2-carbonyl Azide Derivatives | Bacterial and Fungal Strains, Mycobacterium tuberculosis | Antimicrobial, Antituberculosis | researchgate.net |

| 5-chloro-N-aryl-1H-indole-2-carboxamides | Human Liver Glycogen Phosphorylase a (hLGPa) | Hypoglycemic | nih.gov |

| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Reverse Transcriptase | Antiviral | nih.gov |

Academic Rationale and Research Objectives for the Compound

The academic rationale for investigating this compound and its derivatives is multifaceted, stemming from the urgent need for new therapeutic agents to address prevalent global health challenges like cancer and infectious diseases. ijpsr.comnih.gov The indole scaffold's proven success in approved drugs makes it an attractive starting point for new chemical entities (NCEs). ijpsr.com

The primary research objective is to synthesize and evaluate novel molecules based on the this compound structure to discover compounds with enhanced potency, selectivity, and novel mechanisms of action. Specific goals often include:

Synthesis of Novel Derivatives: Researchers aim to chemically modify the core structure, for instance, by creating amides, esters, or more complex heterocyclic systems from the 2-carboxamide (B11827560) group, to generate a library of new compounds. researchgate.netyu.edu.jo

Biological Screening: These newly synthesized compounds are then subjected to a battery of in vitro assays to determine their biological activity against specific targets, such as cancer cell lines, microbial strains, or key enzymes. researchgate.netyu.edu.jo For example, derivatives have been synthesized and evaluated for their anticancer activity against prostate and breast cancer cell lines. yu.edu.jo

Structure-Activity Relationship (SAR) Studies: A crucial objective is to understand how specific structural modifications influence biological activity. By comparing the potency of different derivatives, researchers can identify key chemical features responsible for their effects. This knowledge guides the design of more effective future compounds. The development of EGFR inhibitors from the 5-chloro-indole-2-carboxamide scaffold, for instance, involved systematic modifications to optimize activity. nih.govnih.gov

Ultimately, the academic pursuit of this compound is driven by the goal of identifying promising lead compounds that can serve as the basis for the development of next-generation therapeutics.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-phenyl-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-10-6-7-12-11(8-10)13(14(18-12)15(17)19)9-4-2-1-3-5-9/h1-8,18H,(H2,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGAHGHLFFGPBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 3 Phenyl 1h Indole 2 Carboxamide and Analogues

Strategies for Indole-2-carboxamide Core Synthesis

The formation of the indole (B1671886) ring system is a critical step in the synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxamide. Various named reactions and novel approaches have been utilized to construct this bicyclic heteroaromatic core.

Fischer Indole Cyclization and Modified Procedures

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry. wikipedia.org The reaction typically involves the acid-catalyzed cyclization of a phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.orgsharif.edu The mechanism proceeds through the formation of a phenylhydrazone, which then undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement to form a di-imine intermediate. Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org A range of Brønsted and Lewis acids, including hydrochloric acid, sulfuric acid, polyphosphoric acid, and zinc chloride, can be employed as catalysts. wikipedia.orgsharif.edu

Hemetsberger–Knittel Indole Synthesis Applications

The Hemetsberger–Knittel indole synthesis provides an alternative route to indole-2-carboxylic esters. This method involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, which cyclizes to form the indole ring system. wikipedia.orgsynarchive.com While the exact mechanism is not fully elucidated, it is proposed to proceed through a nitrene intermediate. wikipedia.org This reaction has been noted as a frequently employed method for the preparation of indole derivatives that can be sourced from an indole-2-carboxylate (B1230498) scaffold. researchgate.net Yields for this synthesis are often reported to be high. wikipedia.org

Despite its utility, the Hemetsberger–Knittel synthesis is not as commonly used as the Fischer indole synthesis due to challenges in the preparation and stability of the requisite 2-azido-propenoic ester starting materials. wikipedia.org Specific applications of this method for the direct synthesis of this compound have not been prominently reported in the literature.

Alternative Approaches to Indole Ring System Construction (e.g., McMurry Reaction for Indole-2-carboxylic Acid Precursors)

An effective and documented alternative for the synthesis of the 5-chloro-3-phenyl-1H-indole-2-carboxylate core involves a reductive cyclization strategy analogous to the McMurry reaction. A detailed procedure published in Organic Syntheses outlines the preparation of ethyl 5-chloro-3-phenylindole-2-carboxylate, a key precursor to the target amide. kiku.dk This method utilizes a low-valent titanium species to induce an intramolecular coupling of an oxo-amide derivative. kiku.dkyoutube.com

The synthesis commences with the reaction of 2-amino-5-chlorobenzophenone (B30270) with ethyl oxalyl chloride in the presence of pyridine (B92270) to form N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester. This intermediate is then subjected to a reductive cyclization using a low-valent titanium reagent, generated in situ from titanium(III) chloride and zinc dust, to yield ethyl 5-chloro-3-phenylindole-2-carboxylate in good yields. kiku.dk This approach is particularly advantageous as it circumvents the need for potentially harsh acidic conditions often required in the Fischer indole synthesis and can be performed as a one-pot procedure from the oxo-amide precursor. kiku.dk

Table 1: Key Intermediates in the McMurry-type Synthesis of Ethyl 5-chloro-3-phenylindole-2-carboxylate

| Starting Material | Reagent | Intermediate |

| 2-amino-5-chlorobenzophenone | Ethyl oxalyl chloride, Pyridine | N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester |

| N-(2-benzoyl-4-chlorophenyl)oxalamic acid ethyl ester | TiCl₃, Zn dust | Ethyl 5-chloro-3-phenylindole-2-carboxylate |

Chemical Transformations for Derivatization

Once the core indole-2-carboxylate is synthesized, subsequent chemical transformations are necessary to arrive at the final this compound product. These steps primarily involve the hydrolysis of the ester to the corresponding carboxylic acid, followed by the formation of the amide bond.

Preparation of Indole-2-carboxylic Acid Intermediates via Ester Hydrolysis

The conversion of the ethyl ester of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid to the carboxylic acid is a straightforward hydrolysis reaction. This transformation is typically achieved under basic conditions. nih.gov The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in a co-solvent like ethanol (B145695) or methanol (B129727) to ensure solubility. nih.govorgsyn.orgmdpi.com The reaction mixture is typically heated to drive the reaction to completion. Upon cooling and acidification, the corresponding 5-chloro-3-phenyl-1H-indole-2-carboxylic acid precipitates and can be isolated by filtration. This hydrolysis step is generally high-yielding and provides the necessary precursor for the subsequent amide coupling reaction.

Amide Bond Formation Protocols (e.g., BOP/DIPEA Coupling)

The final step in the synthesis of this compound is the formation of the amide bond between the indole-2-carboxylic acid and a suitable amine. A variety of coupling reagents are available for this purpose, with (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) being a commonly used and effective choice. nih.govbachem.com

The coupling reaction is typically carried out by dissolving the 5-chloro-3-phenyl-1H-indole-2-carboxylic acid in an aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The desired amine is then added, followed by a non-nucleophilic base, most commonly N,N-diisopropylethylamine (DIPEA), which acts as a proton scavenger. nih.govgrowingscience.com The BOP reagent is then introduced to activate the carboxylic acid, facilitating its reaction with the amine to form the stable amide bond. bachem.com This method is known for its efficiency, mild reaction conditions, and ability to minimize side reactions, making it a preferred protocol for the synthesis of indole-2-carboxamides. nih.govpeptide.com

Table 2: Reagents for Amide Bond Formation

| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Product |

| 5-chloro-3-phenyl-1H-indole-2-carboxylic acid | Various primary/secondary amines | BOP | DIPEA | DCM or DMF | This compound analogues |

Introduction of Substituents via Electrophilic Acylation (e.g., Friedel–Crafts)

Electrophilic acylation, particularly the Friedel–Crafts reaction, is a fundamental method for introducing acyl groups onto aromatic and heteroaromatic rings, including the indole nucleus. nih.gov For indole derivatives, the C-3 position is generally the most nucleophilic and thus the most reactive site for electrophilic attack. nih.gov The reaction typically involves an acylating agent, such as an acyl chloride or acid anhydride, and a Lewis acid catalyst. clockss.org

The Friedel-Crafts acylation of an indole ring proceeds via the formation of a highly electrophilic acylium ion from the acylating agent and the Lewis acid catalyst. This acylium ion is then attacked by the electron-rich indole ring, leading to the formation of a sigma complex, which subsequently loses a proton to restore aromaticity and yield the acylated indole. clockss.org

While the direct Friedel–Crafts acylation of the parent this compound to introduce an additional substituent is not extensively detailed in readily available literature, the principles of indole chemistry suggest that such a reaction would be challenging. The indole ring in this molecule is already substituted at the key C-2, C-3, and C-5 positions. Furthermore, the presence of the electron-withdrawing carboxamide group at the C-2 position deactivates the indole ring towards further electrophilic substitution.

However, Friedel-Crafts acylation is a crucial step in the synthesis of various indole precursors. For instance, acylation of a simpler indole derivative could be a key step before the elaboration of the carboxamide group. Various Lewis acids can be employed to catalyze this reaction, with the choice of catalyst often influencing the reaction's efficiency and regioselectivity.

| Lewis Acid Catalyst | Typical Acylating Agent | Common Solvent | General Reaction Conditions |

|---|---|---|---|

| Aluminum chloride (AlCl₃) | Acyl chloride | Dichloromethane (DCM), Carbon disulfide (CS₂) | 0 °C to room temperature |

| Tin(IV) chloride (SnCl₄) | Acyl chloride | Dichloromethane (DCM), Nitromethane | 0 °C to room temperature |

| Zinc chloride (ZnCl₂) | Acid anhydride | Acetic acid | Reflux |

| Boron trifluoride etherate (BF₃·OEt₂) | Acid anhydride | Dichloromethane (DCM), Diethyl ether | Room temperature |

| Yttrium triflate (Y(OTf)₃) | Acid anhydride | Ionic Liquid (e.g., [BMI]BF₄) | Microwave irradiation |

Synthesis of Key Precursors and Analogues

The synthesis of complex indole derivatives relies on the preparation of versatile and reactive intermediates. Carbonyl azides and specifically substituted carboxylic acids are pivotal precursors that enable the construction of the target carboxamide and its analogues.

Synthesis of 5-chloro-3-phenyl-1H-indole-2-carbonyl azide (B81097) Derivatives

The compound 5-chloro-3-phenyl-1H-indole-2-carbonyl azide is a key intermediate for the synthesis of various derivatives. researchgate.netresearchgate.net This precursor is typically synthesized from the corresponding 5-chloro-3-phenyl-1H-indole-2-carboxylic acid. The carboxylic acid is first converted to an activated form, commonly the acyl chloride, by treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with an azide source, such as sodium azide (NaN₃), to yield the desired carbonyl azide.

The 5-chloro-3-phenyl-1H-indole-2-carbonyl azide is a versatile building block. researchgate.net The azide functional group can undergo a Curtius rearrangement upon heating to form an isocyanate. wikipedia.orgrsc.org This isocyanate is a highly reactive intermediate that can be trapped with various nucleophiles. For example, reaction with water leads to the corresponding amine (after decarboxylation of the initial carbamic acid), while reaction with alcohols or amines yields carbamates and ureas, respectively. wikipedia.orgorganic-chemistry.org This reactivity allows for the introduction of a wide range of functionalities at the C-2 position of the indole ring, extending the library of accessible analogues. In one reported pathway, 5-chloro-3-phenyl-1H-indole-2-carbonyl azide was used in reactions with chalcones to synthesize novel benzoxazinone (B8607429) derivatives. researchgate.netresearchgate.net

Synthesis of Chloro- and Hydroxy-substituted Indole-2-carboxylic Acid Derivatives

The core of the target molecule is the 5-chloro-3-phenyl-1H-indole-2-carboxylic acid scaffold. The synthesis of such substituted indole-2-carboxylic acids can be achieved through several established methods, with the Fischer indole synthesis being one of the most prominent. nih.gov This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with a pyruvate (B1213749) derivative. For the synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxylic acid, 4-chlorophenylhydrazine (B93024) would be reacted with ethyl benzoylpyruvate, followed by cyclization and hydrolysis of the resulting ester.

Modifications to this core structure, such as the introduction of additional chloro or hydroxy substituents, can be accomplished by using appropriately substituted starting materials in the Fischer indole synthesis or by direct functionalization of the indole ring, where feasible. For instance, various 5-chloro-N-aryl-1H-indole-2-carboxamide derivatives have been prepared as potential inhibitors of human liver glycogen (B147801) phosphorylase a. nih.gov The synthesis of these compounds starts from the corresponding 5-chloro-1H-indole-2-carboxylic acid, which is then coupled with various substituted anilines.

Pharmacological Activities and Underlying Biological Mechanisms of 5 Chloro 3 Phenyl 1h Indole 2 Carboxamide

Antimicrobial Efficacy and Mechanistic Investigations

Derivatives originating from the 5-chloro-3-phenyl-1H-indole-2-carboxamide framework have been systematically screened for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria, fungi, and mycobacteria. tandfonline.commdpi.comnih.gov

Studies have confirmed the screening of this compound derivatives against a panel of clinically relevant bacteria. tandfonline.commdpi.comnih.gov The antibacterial activity of these compounds has been evaluated against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. tandfonline.commdpi.com While specific minimum inhibitory concentration (MIC) values for direct derivatives are not consistently detailed in all reports, related indole-2-carboxamide structures have shown significant efficacy. For instance, certain novel indole (B1671886) derivatives have demonstrated MIC values ranging from 3.125 to 50 µg/mL against S. aureus, E. coli, and B. subtilis. researchgate.net One study found that a synthesized indole derivative exhibited an MIC of 3.90 µg/mL against Staphylococcus aureus. researchgate.net Another investigation into different indole-based compounds showed potent activity against Bacillus subtilis, with MIC values as low as 62.5µg/ml. nih.gov

| Bacterial Strain | Organism Type | Observed Activity of Related Indole Derivatives |

|---|---|---|

| Staphylococcus aureus | Gram-positive | Screening confirmed tandfonline.commdpi.com; MIC values as low as 3.90 µg/mL for related compounds. researchgate.net |

| Escherichia coli | Gram-negative | Screening confirmed tandfonline.commdpi.com; MIC values range from 3.125-50 µg/mL for related compounds. researchgate.net |

| Bacillus subtilis | Gram-positive | Screening confirmed tandfonline.commdpi.com; MIC values as low as 62.5 µg/mL for related compounds. nih.gov |

The antifungal potential of the this compound scaffold has also been explored. Derivatives have been tested against pathogenic fungi, including Aspergillus niger and Candida albicans. tandfonline.commdpi.comnih.gov Research on various indole derivatives has shown promising results; for example, some compounds displayed potent activity against Candida albicans, with one study reporting a MIC value of 7.8125 μg/mL. researchgate.net Other related indole-triazole derivatives have shown efficacy against C. albicans with MIC values of 3.125 µg/mL. researchgate.net

| Fungal Strain | Fungal Type | Observed Activity of Related Indole Derivatives |

|---|---|---|

| Aspergillus Niger | Mold | Screening confirmed. tandfonline.commdpi.comnih.gov |

| Candida albicans | Yeast | Screening confirmed tandfonline.commdpi.com; MIC values as low as 3.125 µg/mL for related compounds. researchgate.net |

A significant area of research for indole-2-carboxamides is their potent activity against Mycobacterium tuberculosis. Derivatives of this compound have been specifically evaluated for their antitubercular effects against the H37Rv strain. tandfonline.commdpi.comnih.gov Research has shown that the indole-2-carboxamide scaffold is a promising foundation for developing new antitubercular agents. researchgate.net For example, a zinc (II) complex incorporating a related indole ligand demonstrated a promising MIC of 3.125 µg/mL against M. tuberculosis. nih.gov Another study on a different 5-substituted indole-2-carboxamide derivative reported an excellent MIC value of 0.012 µM. researchgate.net

The mechanism underlying the antimicrobial activity of indole-2-carboxamides has been a key focus of investigation, particularly for their antitubercular effects. A primary target identified for this class of compounds in Mycobacterium tuberculosis is the Mycobacterial Membrane Protein Large 3 (MmpL3). researchgate.net MmpL3 is an essential transporter responsible for moving mycolic acid precursors across the bacterial cell membrane, a critical step in the formation of the unique and protective mycobacterial outer membrane. researchgate.net By inhibiting MmpL3, indole-2-carboxamide derivatives disrupt the cell wall synthesis, leading to bacterial death. researchgate.net

For broader antibacterial effects, particularly against Gram-positive bacteria, proposed mechanisms for indole derivatives include the inhibition of respiratory metabolism and disruption of the bacterial membrane potential. nih.gov

Anticancer and Antiproliferative Research

The 5-chloro-indole-2-carboxamide core structure is a prominent scaffold in the design of novel anticancer agents. Derivatives have demonstrated significant antiproliferative activity across a diverse range of human cancer cell lines.

Derivatives of 5-chloro-indole have shown potent growth-inhibitory effects against multiple cancer cell lines. Research has demonstrated that these compounds can be effective at nanomolar to low micromolar concentrations. tandfonline.comnih.gov For example, a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides showed high antiproliferative activity, with GI50 (50% growth inhibition) values ranging from 29 nM to 47 nM against a panel of cancer cells. tandfonline.com Another study on a different derivative reported an EC50 value of 7.1 ± 0.6 μM against the HCT116 colon cancer cell line. Indole derivatives have also been reported to show proficient anticancer activity against the AMJ13 cell line. nih.gov

The table below summarizes the antiproliferative activity of various derivatives based on the 5-chloro-indole-2-carboxamide scaffold against several human cancer cell lines.

| Cell Line | Cancer Type | Compound Type | Reported Activity (IC50/EC50/GI50) | Reference |

|---|---|---|---|---|

| AMJ13 | (Not Specified) | Indole derivatives | Proficient activity reported | nih.gov |

| MCF-7 | Breast Adenocarcinoma | (E)-1-(4-methoxynaphthalen-1-yl)-3-(1-methyl-1H-indol-5-yl)prop-2-en-1-one | 0.82 µM (IC50) | nih.gov |

| HCT116 | Colon Carcinoma | (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide | 7.1 ± 0.6 μM (EC50) | |

| HepG2 | Hepatocellular Carcinoma | (E)-1-(4-methoxynaphthalen-1-yl)-3-(1-methyl-1H-indol-5-yl)prop-2-en-1-one | 0.65 µM (IC50) | nih.gov |

| A549 | Lung Carcinoma | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5f) | 29 nM (GI50) | tandfonline.com |

| Panc-1 | Pancreatic Cancer | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5f) | 29 nM (GI50) | tandfonline.com |

| HT-29 | Colon Adenocarcinoma | 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivative (5f) | 29 nM (GI50) | tandfonline.com |

Mechanisms of Action in Cancer Cells

Derivatives of the 5-chloro-1H-indole-2-carboxamide scaffold have been investigated for their potential as anticancer agents, demonstrating a variety of mechanisms by which they exert their effects on cancer cells. These mechanisms include the induction of programmed cell death, the inhibition of key enzymes involved in cell cycle progression, and the modulation of critical signaling pathways.

The tumor suppressor protein p53 plays a critical role in initiating apoptosis in response to cellular stress. mdpi.com Its activation can lead to the release of cytochrome c from the mitochondria, which in turn activates caspases, the executive enzymes of apoptosis. nih.govresearchgate.net The balance between pro-apoptotic proteins like Bax and anti-apoptotic proteins like Bcl-2 is crucial in this process, with p53 capable of activating the Bax gene. mdpi.comresearchgate.net

Certain 5-chloro-3-hydroxymethyl-indole-2-carboxamide derivatives have been shown to engage this pathway to induce cell death in cancer cells. nih.gov Specifically, compounds designated as 15 and 19 in one study demonstrated the ability to increase the levels of initiator caspases-8 and -9. nih.gov Furthermore, these compounds were found to induce the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov Another study on a 5-Chloro-N-phenyl-1H-indole-2-carboxamide derivative found that it significantly decreased the expression of apoptosis-related proteins, including cleaved caspase-3 and Bax. mdpi.com This modulation of key apoptotic regulators highlights a primary mechanism of the anticancer activity of this class of compounds.

Table 1: Effect of 5-Chloro-indole-2-carboxamide Derivatives on Apoptotic Proteins

| Compound Derivative | Target Protein | Observed Effect |

|---|---|---|

| 5-chloro-3-hydroxymethyl-indole-2-carboxamide (cpd 15) | Caspase-8, Caspase-9, Bax | Increased levels |

| Bcl-2 | Decreased levels | |

| 5-chloro-3-hydroxymethyl-indole-2-carboxamide (cpd 19) | Caspase-8, Caspase-9, Bax | Increased levels |

| Bcl-2 | Decreased levels | |

| 5-Chloro-N-phenyl-1H-indole-2-carboxamide (cpd 1) | Cleaved Caspase-3, Bax | Decreased expression |

Data sourced from scientific literature. nih.govmdpi.com

Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) are key regulators of cell proliferation and are often dysregulated in cancer, making them important therapeutic targets. A series of 5-substituted-3-ethylindole-2-carboxamides were designed and synthesized to act as dual inhibitors of these kinases. researchgate.netnih.gov

Several of these compounds displayed potent inhibitory activity. For instance, compounds 5i and 5j from the series were identified as potent dual inhibitors of both EGFR and CDK2. researchgate.netnih.govrsc.org The inhibitory activities were quantified by their IC₅₀ values, which represent the concentration of the drug required to inhibit the activity of the enzyme by 50%. The findings showed that these compounds inhibited EGFR with IC₅₀ values ranging from 85 nM to 124 nM, comparable to the reference inhibitor erlotinib (B232) (IC₅₀ = 80 nM). nih.govelsevierpure.com Against CDK2, the compounds were effective with IC₅₀ values between 16 nM and 46 nM, with compound 5j being more potent than the reference drug dinaciclib (B612106) (IC₅₀ = 20 nM). nih.gov

Table 2: EGFR and CDK2 Inhibitory Activity of 5-substituted-3-ethylindole-2-carboxamide Derivatives

| Compound | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |

|---|---|---|

| 5c | 124 | 46 ± 05 |

| 5g | 101 | 33 ± 04 |

| 5i | 93 | 24 ± 02 |

| 5j | 85 | 16 ± 02 |

| Erlotinib (Reference) | 80 | N/A |

| Dinaciclib (Reference) | N/A | 20 |

IC₅₀ values represent the mean from experimental assays. nih.govelsevierpure.com

The WNT signaling pathway is crucial for cellular processes, and its aberrant activation is linked to various cancers. researchgate.net The Dishevelled (DVL) protein is a key component in transducing the WNT signal. nih.gov Targeting the PDZ domain of DVL can inhibit its interaction with the Frizzled (FZD) receptor, thereby downregulating the WNT pathway and suppressing tumor growth. nih.govnih.gov

A derivative, (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690) , was identified as a selective inhibitor of DVL1 binding. nih.gov This compound, specifically the (S)-enantiomer, demonstrated potent inhibition of DVL1 with an EC₅₀ value of 0.49 ± 0.11 μM. nih.gov This inhibition effectively turns off the abnormal activation of the WNT pathway, highlighting a distinct mechanism for the anticancer potential of indole-2-carboxamide derivatives. nih.gov

Table 3: DVL1 Binding Inhibition by an Indole-2-carboxamide Derivative

| Compound | Target | EC₅₀ (μM) |

|---|---|---|

| (S)-enantiomer of RS4690 | DVL1 | 0.49 ± 0.11 |

EC₅₀ represents the concentration of a drug that gives a half-maximal response. nih.gov

Na+/H+ Exchanger Regulatory Factor 1 (NHERF1) is a scaffolding protein containing PDZ domains that regulates the signaling of various receptors and is involved in numerous cellular processes. nih.govmdpi.com It can interact with Frizzled receptors through its PDZ domains, the same domains DVL uses for its interaction. nih.gov

Research has identified 3-benzyl-5-chloro-N-(4-(hydroxymethyl)phenyl)-1H-indole-2-carboxamide as an inhibitor of NHERF1 by targeting its PDZ1 domain. nih.gov This interaction is significant because by binding to NHERF1, the compound can potentially interfere with the assembly of signaling complexes at the plasma membrane, representing another avenue through which indole-2-carboxamides can influence cellular signaling pathways relevant to cancer.

Allosteric Modulation of Cannabinoid Receptor Type 1 (CB1)

The Cannabinoid Receptor Type 1 (CB1) is a G protein-coupled receptor that is a target for various therapeutic applications. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site, offering a way to fine-tune receptor activity rather than simply activating or blocking it. mdpi.com

A 5-chloro-1H-indole-2-carboxamide derivative, Org 27569 (5-chloro-3-ethyl-1H-indole-2-carboxylic acid [2-(4-piperidin-1-yl-phenyl)-ethyl]-amide) , has been identified and characterized as an allosteric modulator of the CB1 receptor. nih.govnih.gov

Studies have shown that this compound exhibits positive binding cooperativity with CB1 receptor agonists. In equilibrium binding assays, Org 27569 significantly increased the binding of the CB1 agonist [³H]CP 55,940. nih.gov Conversely, it displayed negative binding cooperativity with CB1 inverse agonists, causing a decrease in the specific binding of [³H]SR 141716A. nih.gov This dual activity suggests that Org 27569 stabilizes a receptor conformation that has a higher affinity for agonists and a lower affinity for inverse agonists. nih.govnih.gov Despite enhancing agonist binding, the compound acts as an antagonist of G protein coupling, indicating a complex mechanism of action known as allosteric ligand-biased signaling. nih.gov

Table 4: Allosteric Properties of Org 27569 at the CB1 Receptor

| Orthosteric Ligand | Type | Cooperativity with Org 27569 | Effect on Binding |

|---|---|---|---|

| [³H]CP 55,940 | Agonist | Positive | Increased |

| [³H]SR 141716A | Inverse Agonist | Negative | Decreased |

Cooperativity refers to the influence of the allosteric modulator on the binding of the primary ligand. nih.gov

Impact on G-protein Coupling and Signaling Pathways (e.g., ERK1/2 Phosphorylation)

While direct studies on this compound's impact on G-protein coupling are not extensively detailed in the provided context, the broader family of mitogen-activated protein kinases (MAPKs), which includes extracellular signal-regulated kinases (ERK1/2), is a known signaling pathway influenced by G-protein coupled receptors (GPCRs). nih.gov The activation of the MEK5–ERK5 pathway, a related MAPK pathway, is associated with increased cellular proliferation, migration, survival, and angiogenesis. nih.gov Inhibition of this pathway is considered an attractive approach for cancer treatment. nih.gov Some indole derivatives have been shown to affect MAPK-mediated inflammatory responses, suggesting a potential area for future investigation for this compound. nih.gov For instance, certain 5-chloro-indole-2-carboxamides have been developed as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that can activate the MAPK/ERK pathway. nih.gov

Enzyme Inhibition Studies

Brain-Type Glycogen (B147801) Phosphorylase (PYGB) Inhibition and Hypoxia/Reoxygenation Injury Mitigation

A novel 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative has been identified as a potent inhibitor of brain-type glycogen phosphorylase (PYGB), a key enzyme in brain glycogen metabolism. longdom.orgnih.govmdpi.com This inhibition is significant because abnormal glycogen metabolism is a critical pathological factor in hypoxic-ischemic brain injury, such as stroke. longdom.orgmdpi.comsemanticscholar.org

Research demonstrates that this compound can alleviate hypoxia/reoxygenation (H/R) injury in astrocytes. nih.govmdpi.com It achieves this by improving cell viability and reducing the lactate (B86563) dehydrogenase (LDH) leakage rate, intracellular glucose content, and the level of post-ischemic reactive oxygen species (ROS). nih.govmdpi.com Furthermore, the compound improves cellular energy metabolism by reducing ATP levels after ischemia and downregulating extracellular acidification, thereby ameliorating metabolic acidosis. nih.govmdpi.comsemanticscholar.org During reperfusion, it enhances mitochondrial aerobic energy metabolism while reducing anaerobic glycolysis. nih.govsemanticscholar.org

Crucially, studies have validated that the compound exerts its protective effect against cellular H/R injury by specifically targeting PYGB. nih.govmdpi.com When the PYGB gene was silenced in mouse astrocytes, the protective effects of the compound were significantly diminished. longdom.orgmdpi.com After PYGB knockdown, the compound could no longer significantly improve cell viability, reduce LDH leakage, or decrease intracellular glucose and ROS levels. mdpi.com This confirms that PYGB is an efficient therapeutic target for ischemic-hypoxic diseases and that the 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative acts directly through this mechanism. nih.govmdpi.com

Below is a summary of the effects of the 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative on astrocytes under Hypoxia/Reoxygenation (H/R) conditions.

| Parameter | Effect of Compound on H/R-Injured Astrocytes | Effect of Compound after PYGB Knockdown |

|---|---|---|

| Cell Viability | Increased | Not Significantly Improved |

| LDH Leakage | Reduced | Not Remarkably Reduced |

| Intracellular Glucose | Reduced | Not Remarkably Reduced |

| ROS Level | Reduced | Not Remarkably Reduced |

| Mitochondrial Aerobic Energy Metabolism | Increased | Not Significantly Increased |

| Anaerobic Glycolysis | Reduced | Not Significantly Reduced |

| Apoptosis-Related Protein Expression | Inhibited | Not Effectively Inhibited |

Direct Activation of Adenosine Monophosphate-activated Protein Kinase (AMPK) (for related indole carboxylic acid derivatives)

While not this compound itself, a related indole carboxylic acid derivative, 6-chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic acid (PF-06409577), has been identified as a direct activator of Adenosine Monophosphate-activated Protein Kinase (AMPK). acs.orgasm.org AMPK is a crucial enzyme that acts as a master regulator of energy homeostasis within cells. acs.orgnih.gov

The compound PF-06409577 directly activates AMPK by promoting the phosphorylation of a key threonine residue (Thr172) on the catalytic α-subunit, which can increase kinase activity 500- to 1000-fold. nih.gov This direct activation of AMPK has been shown to inhibit the infection of several flaviviruses, including West Nile Virus (WNV), Zika Virus (ZIKV), and Dengue Virus (DENV). asm.orgnih.gov The antiviral effect is linked to the modulation of host cell lipid metabolism, as flavivirus replication is highly dependent on cellular lipids. asm.orgnih.govnih.gov By activating AMPK, PF-06409577 negatively regulates lipid synthesis, thereby impairing viral replication. nih.gov

Other Biological Activities Investigated for Indole-2-carboxamide Derivatives

Antiviral Properties

Indole-2-carboxamide derivatives have emerged as a class of potent, broad-spectrum antiviral agents. asm.orgnih.govmadbarn.com Specifically, certain third-generation lead compounds, such as CCG205432, have demonstrated significant activity against a range of RNA viruses. nih.govmadbarn.com These compounds show efficacy against members of the Togaviridae, Bunyaviridae, Picornaviridae, and Paramyxoviridae families. asm.orgmadbarn.com

In cell-based assays using Western Equine Encephalitis Virus (WEEV) replicons, these indole-2-carboxamides exhibit half-maximal inhibitory concentrations (IC₅₀) of approximately 1 μM and selectivity indices greater than 100. nih.govmadbarn.com The mechanism of action appears to involve the modulation of a host factor involved in cap-dependent translation, rather than targeting a viral-specific protein. asm.orgmadbarn.com This host-oriented mechanism likely contributes to their broad-spectrum activity. asm.org

The table below summarizes the antiviral profile of representative indole-2-carboxamide compounds.

| Compound Class | Target Virus Families | Approximate IC₅₀ (WEEV) | Proposed Mechanism |

|---|---|---|---|

| Indole-2-carboxamides (e.g., CCG205432) | Togaviridae, Bunyaviridae, Picornaviridae, Paramyxoviridae | ~1 µM | Targeting a host factor that modulates cap-dependent translation |

Anti-inflammatory Effects

Derivatives of indole-2-carboxamide have been designed and synthesized as potent anti-inflammatory agents. nih.govtheaspd.com Studies have shown that these compounds can effectively inhibit the lipopolysaccharides (LPS)-induced expression of key pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in macrophages. nih.gov

In animal models of sepsis and acute lung injury, certain indole-2-carboxamide derivatives were found to reduce pulmonary inflammation and the overexpression of inflammatory mediators. nih.govresearchgate.net For example, an indole-2-carboxamide derivative known as LG4 has shown significant anti-inflammatory effects by inhibiting MAPK-mediated inflammatory responses, proving effective in a mouse model of diabetic kidney disease. nih.gov These compounds have demonstrated the ability to produce remarkable improvements in lung histopathology in mice subjected to LPS-induced injury. nih.govresearchgate.net The collective data indicate that indole-2-carboxamide derivatives are a promising scaffold for the development of treatments for inflammatory diseases. nih.govnih.gov

Antihyperlipidemic Activity

Derivatives of 5-chloro-1H-indole-2-carboxamide have been investigated for their potential to manage hyperlipidemia, a condition characterized by elevated levels of lipids such as cholesterol and triglycerides in the blood. nih.govresearchgate.net Studies utilizing animal models of hyperlipidemia have demonstrated the lipid-lowering capabilities of these compounds. nih.govresearchgate.net

Research involving novel N-(benzoylphenyl)-5-chloro-1H-indole-2-carboxamide derivatives was conducted on Triton WR-1339-induced hyperlipidemic rats. nih.gov This model induces a temporary state of hyperlipidemia by inhibiting the enzyme lipoprotein lipase (B570770), which is responsible for breaking down triglycerides. nih.govresearchgate.net In these studies, specific derivatives of 5-chloro-1H-indole-2-carboxamide were shown to significantly impact the lipid profile. nih.gov

For instance, compounds such as N-(3-benzoylphenyl)-5-chloro-1H-indole-2-carboxamide (compound 16) and N-(4-benzoylphenyl)-5-chloro-1H-indole-2-carboxamide (compound 18) were administered to hyperlipidemic rats. nih.gov The results indicated a significant reduction in elevated plasma triglyceride levels 12 hours after administration. nih.gov Furthermore, these compounds also produced a significant decrease in plasma total cholesterol levels. nih.gov Another beneficial effect observed was a significant increase in high-density lipoprotein (HDL) cholesterol levels, often referred to as "good cholesterol". nih.gov

The underlying biological mechanism for the antihyperlipidemic activity in the Triton WR-1339 model is linked to the modulation of lipid metabolism. While the model itself works by inhibiting lipoprotein lipase (LPL), leading to an accumulation of triglycerides, effective antihyperlipidemic agents can counteract these effects. nih.govresearchgate.net The major pharmacological mechanism of fibrates, a class of drugs used to treat high triglycerides, involves increasing the hydrolysis of triglycerides by inducing LPL and reducing the synthesis of apolipoprotein C-III. nih.govsemanticscholar.org The activity of the 5-chloro-1H-indole-2-carboxamide derivatives in this model suggests they may possess a potent lipid-lowering effect, potentially influencing pathways of lipid synthesis, clearance, or breakdown. nih.govjocpr.com

The table below summarizes the effects of selected N-(benzoylphenyl)-5-chloro-1H-indole-2-carboxamide derivatives on plasma lipid levels in a Triton WR-1339-induced hyperlipidemia model in rats. nih.gov

| Compound | Effect on Triglycerides (TG) | Effect on Total Cholesterol (TC) | Effect on High-Density Lipoprotein (HDL) |

| N-(3-benzoylphenyl)-5-chloro-1H-indole-2-carboxamide (16) | Significant Reduction | Significant Reduction | Significant Increase |

| N-(4-benzoylphenyl)-5-chloro-1H-indole-2-carboxamide (18) | Significant Reduction | Significant Reduction | Significant Increase |

Data derived from studies on Triton WR-1339-induced hyperlipidemic rats 12 hours post-administration. nih.gov

Antioxidant Effects

Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in numerous diseases. nih.gov Compounds with the ability to scavenge free radicals are of significant interest for their potential therapeutic benefits. Indole derivatives, including those related to this compound, have been evaluated for their antioxidant properties. nih.gov

The antioxidant potential of these compounds is often assessed using in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov In this test, the ability of a compound to donate an electron or hydrogen atom to the stable DPPH radical is measured, which is observed as a color change. nih.gov

In a study evaluating new 3-substituted-2-oxindole derivatives, a 5-chloro analogue demonstrated notable free radical scavenging activity. nih.gov Specifically, the 5-chloro analogue of 1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-one showed a maximum free radical scavenging activity of 44% at a concentration of 50 μg/ml. nih.gov This indicates that the presence of the chloro group at the 5-position of the indole ring is compatible with antioxidant activity. The mechanism of action is attributed to the ability of the indole nucleus and its substituents to neutralize reactive oxygen species, thereby mitigating oxidative damage. nih.govnih.gov

The table below presents the in vitro antioxidant activity of a 5-chloro-indole derivative as determined by the DPPH free radical scavenging assay. nih.gov

| Compound | Assay | Concentration | Result |

| 5-chloro-1,3-dihydro-3-hydroxy-3-(2-phenyl-2-oxoethyl)-2H-indol-2-one | DPPH Free Radical Scavenging | 50 μg/ml | 44% Scavenging Activity |

Structure Activity Relationship Sar Studies and Molecular Design of Indole 2 Carboxamides

Impact of Substituents on Biological Potency and Selectivity

The biological activity of indole-2-carboxamides is profoundly influenced by the nature and position of various substituents on the indole (B1671886) core, the amide linker, and associated phenyl rings. These modifications are crucial in fine-tuning the interaction of these compounds with their biological targets.

Role of C3-Position Substituents in CB1 Allosteric Modulation

The substituent at the C3 position of the indole ring plays a significant role in the allosteric modulation of the cannabinoid type 1 (CB1) receptor. nih.govnih.govresearchgate.net Research has shown that the length of a linear alkyl chain at this position is a critical determinant of both binding affinity and the degree of cooperativity with orthosteric ligands. nih.govacs.org

For instance, replacing the ethyl group of the prototypical CB1 allosteric modulator, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), with a longer n-pentyl group leads to an enhancement of the allosteric effect. nih.govnih.gov Specifically, studies have identified that an n-propyl group at the C3 position is often preferred for optimizing the allosteric modulation of orthosteric ligand binding, while an n-hexyl group can be more favorable for increasing the affinity of the allosteric modulator for the CB1 receptor itself. nih.govacs.org However, further increasing the alkyl chain length to n-heptyl or n-nonyl does not result in improved allosteric effects. nih.gov The presence of aromatic or cyclic aliphatic rings, such as phenyl, benzyl (B1604629), or cyclohexyl, at the C3 position has been found to either abolish or significantly diminish the CB1 modulatory activity. unc.edu

| C3-Substituent | Observed Effect on CB1 Allostery | Reference |

|---|---|---|

| Ethyl | Baseline allosteric modulation | nih.gov |

| n-Propyl | Preferred for allosteric modulation of orthosteric ligand binding | nih.govacs.org |

| n-Pentyl | Enhancement of allosteric effects | nih.govnih.gov |

| n-Hexyl | Preferred for enhancing affinity of the allosteric modulator | nih.govacs.org |

| n-Heptyl / n-Nonyl | No improvement in allosteric effects | nih.gov |

| Phenyl / Benzyl / Cyclohexyl | Abolished or significantly reduced modulatory activity | unc.edu |

Influence of C5-Position Electron-Withdrawing Groups

A key structural requirement for the potent allosteric modulation of the CB1 receptor by indole-2-carboxamides is the presence of an electron-withdrawing group at the C5 position of the indole ring. nih.govacs.org This feature significantly impacts the compound's ability to interact effectively with the allosteric binding site.

Structure-activity relationship studies have consistently shown that substituents like chloro or fluoro groups at the C5 position enhance the modulatory potency of these compounds at the CB1 receptor. nih.govnih.gov The substitution of a bromine atom for a chlorine atom at this position, however, has been shown to result in a significant decrease in antiproliferative activity in certain derivatives, suggesting that chlorine is more tolerated for this specific biological action. mdpi.com The necessity of such a group is a recurring theme in the design of effective CB1 allosteric modulators based on the indole-2-carboxamide scaffold. nih.govacs.org

Effects of Amide Linker Length and Phenyl Ring B Substituents on Receptor Interactions

The linker connecting the core indole structure to a peripheral phenyl ring (Ring B) is another critical element for biological activity. For CB1 allosteric modulators, an ethylene (B1197577) linker between the amide bond and phenyl ring B has been identified as essential. nih.govacs.org Any modification, such as shortening or elongating this two-carbon chain, has been found to abolish the allosteric effects on the receptor. nih.gov

Furthermore, the substituents on phenyl ring B have a pronounced influence on both the binding affinity to the allosteric site and the binding cooperativity with the orthosteric ligand. nih.govacs.org For example, replacing a piperidinyl group with an N,N-dimethylamino or a diethylamino group at the 4-position of the phenyl ring can lead to improved allosteric modulation. nih.govnih.gov These findings highlight the sensitivity of the receptor's allosteric site to the chemical nature and spatial arrangement of this portion of the molecule. nih.govnih.gov

Correlation between Halogenation and Antimicrobial Efficacy

Halogenation of the indole ring has been associated with antimicrobial properties in various indole derivatives. While specific studies focusing solely on the antimicrobial efficacy of 5-chloro-3-phenyl-1H-indole-2-carboxamide are limited, broader research indicates that functional groups on indole derivatives, including indole carboxamides, can inhibit the formation of biofilms by pathogens like Candida albicans. nih.gov The presence of halogen atoms, such as chlorine or bromine, on the indole core can contribute to this activity. For example, in a series of N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamides, the 5-chloro derivative showed greater antiproliferative potency than the 5-bromo analogue, indicating a preference for chlorine in that specific context. mdpi.com This suggests that the type of halogen and its position can modulate the biological efficacy of the compound.

Importance of Phenethyl Moiety for Antiproliferative Action

The presence of a phenethyl moiety in the backbone structure of indole-2-carboxamides is a significant factor for their antiproliferative activity. nih.govresearchgate.net A study investigating a series of these compounds found that those incorporating a phenethyl group demonstrated greater potency against cancer cell lines compared to derivatives with other linkers, such as 4-phenylpiperazin-1-yl carbonyl or benzyl carbonyl moieties. nih.gov This indicates a structural preference for the phenethyl group in mediating the antiproliferative effects of this class of compounds. nih.govresearchgate.net For instance, compound 5c (R = m-piperidin-1-yl) demonstrated good antiproliferative activity, suggesting that the meta position of the phenethyl ring is tolerated for this action. nih.gov

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and stereochemistry of indole-2-carboxamides are important for their interaction with biological targets. Conformational analysis helps in understanding the spatial arrangement of the molecule, which can influence its binding affinity and efficacy.

While detailed conformational studies on this compound itself are not extensively documented in the provided context, related studies on indole-2-carboxamide analogs offer some insights. For instance, the introduction of conformationally restricted moieties, such as the three linearly arranged nitrogen atoms of an azide (B81097) group or the cyclic structure of a diazirine, can create steric interference at the CB1 allosteric binding site. nih.gov This suggests that a degree of conformational flexibility is necessary for optimal receptor interaction.

In another study on related dimethyl indole-2-carboxamides with cyclohexyl substituents, it was found that there was no preference for a specific stereochemical orientation (cis vs. trans) at the 4-position of the cyclohexyl ring for anti-mycobacterial activity, as both the pure trans isomer and the cis/trans mixture exhibited the same minimum inhibitory concentration values. nih.gov This indicates that for certain biological targets and structural scaffolds, the precise stereochemistry in peripheral groups may not be a critical determinant of activity.

| Compound Name |

|---|

| This compound |

| 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569) |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-propyl-1H-indole-2-carboxamide |

| 5-chloro-N-(4-(dimethylamino)phenethyl)-3-hexyl-1H-indole-2-carboxamide |

| 5-chloro-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide |

| 5-bromo-N-(2-phenyl-2-(2-phenyl-1H-indol-3-yl)ethyl)-1H-indole-2-carboxamide |

Computational Approaches in SAR Elucidation

The exploration of Structure-Activity Relationships (SAR) for indole-2-carboxamide derivatives, including this compound, has been significantly advanced by a variety of computational techniques. These in silico methods provide profound insights into the molecular interactions governing biological activity, guiding the rational design of more potent and selective molecules. Computational approaches allow researchers to predict binding affinities, understand interaction mechanisms, and compare molecular properties, thereby accelerating the drug discovery process.

Quantum Mechanical Calculations (e.g., Density Functional Theory)

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT), are fundamental in computational chemistry for elucidating the intrinsic electronic properties of molecules. tandfonline.comresearchgate.net These methods are used to study the geometry, electronic structure, and reactivity of compounds like this compound.

DFT studies on indole derivatives have been employed to calculate various molecular properties that are crucial for understanding their biological activity. Key parameters derived from these calculations include:

Optimized Molecular Geometry: Determining the most stable three-dimensional conformation of the molecule.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO indicates the molecule's electronic stability and susceptibility to chemical reactions. For instance, a smaller energy gap often correlates with higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with a biological target.

Atomic Charges: Calculations like Mulliken and Hirshfeld charges quantify the electron distribution on each atom, which helps in understanding intermolecular interactions. researchgate.net

In SAR studies of indole-2-carboxamides, DFT can reveal how different substituents on the indole core or the carboxamide group influence the molecule's electronic properties, and consequently, its interaction with a target receptor. For example, a QSAR study on indole-2-carboxamides identified that the electrostatic potential charges at specific atoms were favorable or detrimental to the compound's antagonistic activity at the CB1 receptor. ijpar.com

| Parameter | Description | Significance in SAR |

|---|---|---|

| HOMO-LUMO Energy Gap | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface. | Identifies sites for hydrogen bonding and electrostatic interactions with the target protein. |

| Heat of Formation (HOF) | Calculated enthalpy change when a compound is formed from its constituent elements. | Used to evaluate the relative thermodynamic stability of different derivatives. |

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a widely used computational method to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. This technique is instrumental in SAR studies for indole-2-carboxamides, helping to visualize and analyze the interactions that drive biological activity.

In studies of related 5-chloro-indole-2-carboxamide derivatives, molecular docking has been successfully used to predict their binding modes within the active sites of various protein targets, such as Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov For example, docking simulations of potent antiproliferative 5-chloro-indole-2-carboxamides revealed key interactions with the EGFR active site. The 5-chloro-indolyl moiety was observed to insert deep into a hydrophobic pocket, with the indole NH group forming a crucial hydrogen bond with the side chain of an aspartate residue (Asp855). nih.gov

The general process involves:

Preparation: Obtaining or modeling the 3D structures of the ligand (e.g., this compound) and the target protein.

Docking Simulation: Using a scoring algorithm to place the ligand into the binding site of the protein in multiple conformations and orientations.

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key intermolecular interactions.

| Type of Interaction | Ligand Moiety | Interacting Protein Residue (Example) | Significance |

|---|---|---|---|

| Hydrogen Bond | Indole N-H | Asp855 | Anchors the ligand in the binding pocket. nih.gov |

| Ionic Bond | Amine group on side chain | Asp800 | Provides strong electrostatic stabilization. nih.gov |

| π-H / π-cation | Indole ring | Leu844 / Lys745 | Contributes to hydrophobic and electrostatic binding affinity. nih.gov |

These simulations provide a structural hypothesis for the observed activity, which can then be used to design new derivatives with improved binding characteristics.

Molecular Dynamics Simulations for Binding Mode Elucidation

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, elucidating the stability and conformational changes of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the complex behaves in a simulated physiological environment.

For indole derivatives, MD simulations are used to:

Assess Binding Stability: To validate a docking pose, an MD simulation can determine if the ligand remains stably bound within the active site or if it dissociates. This is often measured by the root-mean-square deviation (RMSD) of the ligand's position over time.

Refine Binding Poses: The dynamic nature of the simulation can allow the ligand and protein to adjust their conformations, leading to a more accurate representation of the binding mode than the static docked pose.

Analyze Intermolecular Interactions: MD trajectories can be analyzed to determine the persistence of key interactions (like hydrogen bonds) and to identify the role of water molecules in mediating binding.

Calculate Binding Free Energies: Advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide more accurate estimations of binding affinity.

In a study on N-arylsulfonyl-indole-2-carboxamide derivatives, MD simulations indicated that the most promising compounds could bind stably to their target enzyme, FBPase, in a manner similar to the native ligand under dynamic conditions. Similarly, simulations of another indole derivative targeting the estrogen receptor α (ERα) showed it maintained a stable binding mode throughout a 50 ns simulation, confirming the stability of the computationally predicted interactions.

Computational Overlap Models for Active Site Comparison

Computational overlap models, which include techniques like pharmacophore modeling and 3D-Quantitative Structure-Activity Relationship (3D-QSAR), are used to compare the structural and electronic requirements for binding to a specific target or across different targets. These models help to distill the essential features of a series of active molecules into a single 3D representation.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. For a series of indole-2-carboxamide inhibitors, a ligand-based pharmacophore model can be generated from the structures of the most active compounds. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build a statistical model that correlates the 3D properties (steric and electrostatic fields) of a set of molecules with their biological activities. For N-arylsulfonyl-indole-2-carboxamide derivatives, 3D-QSAR models have been successfully constructed with good predictive ability. These models generate contour maps that visualize regions where, for example, bulky groups or positive charges would increase or decrease activity, providing direct guidance for molecular design.

Active Site Comparison: Computational methods can also be used to directly compare the binding sites of different proteins to understand selectivity. By docking indole derivatives into the active sites of two different enzymes, for instance, researchers can analyze differences in binding orientation, key interactions, and active site volume and shape. This comparison can explain why a compound is a potent inhibitor for one target but not another, guiding the design of more selective ligands.

Preclinical Evaluation and Mechanistic Investigations in in Vitro and in Vivo Models

Cell-Based Assays for Pharmacological Characterization

Cell-based assays are fundamental in the initial stages of drug discovery to determine the biological effects of a compound on living cells. For derivatives of 5-chloro-1H-indole-2-carboxamide, these assays have been pivotal in elucidating their anticancer and neuroprotective potential.

The antiproliferative activity of novel 5-chloro-indole-2-carboxamide derivatives has been evaluated against various human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govnih.gov This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability and proliferation.

One study synthesized a series of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and evaluated their effects on A-549 (epithelial cancer), MCF-7 (breast cancer), Panc-1 (pancreatic cancer), and HT-29 (colon cancer) cell lines. nih.gov Several of these compounds demonstrated significant antiproliferative activity, with Growth Inhibitory (GI₅₀) values in the nanomolar range, comparable to the reference drug erlotinib (B232). nih.gov Similarly, another investigation into 5-chloro-indole-2-carboxylate derivatives also reported potent antiproliferative effects against multiple cancer cell lines. researchgate.net

| Compound | Target Cell Line | GI₅₀ (nM) | Reference Compound | GI₅₀ (nM) | Source |

|---|---|---|---|---|---|

| Compound 5c | Mean of 4 cancer cell lines | 47 | Erlotinib | 33 | nih.gov |

| Compound 5d | Mean of 4 cancer cell lines | 41 | Erlotinib | 33 | nih.gov |

| Compound 5f | Mean of 4 cancer cell lines | 31 | Erlotinib | 33 | nih.gov |

| Compound 5g | Mean of 4 cancer cell lines | 29 | Erlotinib | 33 | nih.gov |

Further investigations have focused on whether the observed cytotoxicity is due to the induction of apoptosis, or programmed cell death. nih.gov Analysis of key apoptotic markers in cancer cells treated with 5-chloro-indole-2-carboxamide derivatives has provided insight into their mechanism of action. elsevierpure.comnih.gov

Studies have shown that potent compounds from this class can significantly increase the levels of active caspase-3, a critical executioner caspase in the apoptotic pathway. nih.govtandfonline.com For instance, two derivatives, designated 5f and 5g, were found to increase caspase-3 protein levels in Panc-1 pancreatic cancer cells by approximately eightfold compared to untreated cells, with activity surpassing that of the reference compound staurosporine. nih.govtandfonline.com

In addition to caspase-3, the effects on other key proteins in the apoptotic cascade have been assessed. The same compounds (5f and 5g) were also shown to elevate levels of caspase-8 (an initiator caspase in the extrinsic pathway) and Bax (a pro-apoptotic protein) while concurrently decreasing the levels of Bcl-2 (an anti-apoptotic protein). elsevierpure.comtandfonline.com This modulation of key regulatory proteins confirms that these compounds can trigger apoptosis through the intrinsic and extrinsic pathways. nih.gov

| Compound | Parameter | Result (pg/mL) | Reference Compound | Result (pg/mL) | Source |

|---|---|---|---|---|---|

| Compound 5f | Caspase-3 Level | 560.2 ± 5.0 | Staurosporine | 503.2 ± 4.0 | nih.govnih.gov |

| Compound 5g | Caspase-3 Level | 542.5 ± 5.0 | Staurosporine | 503.2 ± 4.0 | nih.govnih.gov |

The pharmacological profile of the broader 1H-indole-2-carboxamide class includes interaction with specific cellular receptors. Research has identified a library of these compounds as inhibitors of the human androgen receptor (AR). nih.gov Specifically, they were found to target an allosteric site known as binding function 3 (BF3). nih.gov This discovery positions these compounds as potential therapeutics for castration-resistant prostate cancers by providing an alternative mechanism to overcome resistance to conventional anti-androgens. nih.gov

A primary mechanism of action for many 5-chloro-indole-2-carboxamide derivatives is the direct inhibition of key enzymes involved in disease pathology.

Epidermal Growth Factor Receptor (EGFR): EGFR is a transmembrane protein that plays a critical role in regulating cell proliferation and survival; its over-activation is implicated in many cancers. nih.gov Several 5-chloro-indole-2-carboxamide derivatives have been identified as potent inhibitors of both wild-type EGFR (EGFRWT) and its resistance-conferring mutant, EGFRT790M. nih.govnih.govmdpi.com The inhibitory activity of these compounds often correlates well with their antiproliferative effects in cell-based assays. nih.gov For example, compounds 5f and 5g showed potent inhibition of EGFRWT with IC₅₀ values of 68 nM and 74 nM, respectively, which is more potent than the reference inhibitor erlotinib (IC₅₀ = 80 nM). nih.gov Against the mutant form, these compounds were even more effective, with IC₅₀ values comparable to the FDA-approved drug osimertinib. nih.govnih.gov

Cyclin-Dependent Kinase 2 (CDK2): CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. nih.gov Certain 5-substituted-indole-2-carboxamides have been developed as dual inhibitors of both EGFR and CDK2. nih.govrsc.org In an enzyme inhibition assay, a derivative designated as compound 5j was a more potent CDK2 inhibitor than the reference drug dinaciclib (B612106), while compound 5i showed comparable efficacy. nih.gov

Brain-Type Glycogen (B147801) Phosphorylase (PYGB): Abnormal glycogen metabolism is a key factor in hypoxic-ischemic brain injury, and PYGB is the key enzyme that catalyzes this process in the brain. mdpi.com A specific derivative, a 5-chloro-N-phenyl-1H-indole-2-carboxamide, was identified as a novel and potent inhibitor of PYGB. mdpi.commdpi.com This compound, referred to as "compound 1" in studies, displayed high selectivity for the brain isoform (PYGB) over the liver (PYGL) and muscle (PYGM) isoforms of the enzyme. mdpi.com

| Compound | Target Enzyme | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) | Source |

|---|---|---|---|---|---|

| Compound 5d | EGFRWT | 85 ± 5 | Erlotinib | 80 ± 5 | nih.gov |

| Compound 5f | EGFRWT | 68 ± 5 | Erlotinib | 80 ± 5 | nih.gov |

| Compound 5g | EGFRWT | 74 ± 5 | Erlotinib | 80 ± 5 | nih.gov |

| Compound 5f | EGFRT790M | 9.5 ± 2 | Osimertinib | 8 ± 2 | nih.govnih.gov |

| Compound 5g | EGFRT790M | 11.9 ± 3 | Osimertinib | 8 ± 2 | nih.govnih.gov |

| Compound 5j | CDK2 | 16 ± 02 | Dinaciclib | 20 | nih.gov |

| Compound 5i | CDK2 | 24 ± 02 | Dinaciclib | 20 | nih.gov |

| "Compound 1" | PYGB | 90.27 | - | - | mdpi.commdpi.com |

| "Compound 1" | PYGL | 1537.5 | - | - | mdpi.com |

| "Compound 1" | PYGM | 144.21 | - | - | mdpi.com |

Gene Expression and Protein Modulation Studies

To confirm the cellular targets identified in biochemical assays, studies involving the genetic modulation of target proteins are employed. These investigations help to validate that a compound's observed biological effects are directly mediated through its interaction with the intended target.

To validate PYGB as the functional target of the 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative ("compound 1"), researchers utilized a gene-silencing strategy in mouse astrocytes. mdpi.comlongdom.org Astrocytes were treated to specifically downregulate the expression of the PYGB protein. mdpi.com

The study then compared the protective effects of compound 1 against hypoxia/reoxygenation (H/R) injury in normal astrocytes versus the PYGB-knockdown astrocytes. mdpi.com The results were conclusive: after PYGB was knocked down, compound 1 could no longer effectively alleviate the H/R injury. mdpi.comnih.gov Specifically, in the PYGB-deficient cells, the compound did not significantly improve cell viability, reduce lactate (B86563) dehydrogenase (LDH) leakage, or decrease reactive oxygen species (ROS) levels. mdpi.com Furthermore, the compound failed to improve cellular energy metabolism or inhibit the expression of apoptosis-associated proteins in the absence of PYGB. mdpi.comnih.gov These findings strongly indicate that compound 1 exerts its protective effects by directly targeting PYGB, thus validating it as an effective therapeutic target for ischemic-hypoxic conditions. mdpi.com

Analysis of Protein Expression and Phosphorylation Status

Mechanistic studies into the anticancer effects of 5-chloro-indole-2-carboxamide derivatives have frequently centered on their ability to modulate proteins crucial for cell survival and apoptosis. In models of pancreatic cancer, specific derivatives have been shown to significantly alter the expression levels of key apoptotic proteins. nih.govbohrium.com

Research has demonstrated that these compounds can induce apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and caspases, including caspase-3 and caspase-8. nih.gov Concurrently, they have been observed to decrease the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical event that favors programmed cell death. The activation of caspase-3, a primary executioner caspase, is a downstream event that confirms the induction of apoptosis. nih.gov For instance, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides demonstrated potent activation of caspase-3, with expression levels reaching up to 560.2 ± 5.0 pg/mL, exceeding that of the reference compound staurosporine. nih.gov

Furthermore, the phosphorylation status of key signaling proteins has been a focus of investigation. Several 5-chloro-indole-2-carboxamide derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a transmembrane protein that plays a critical role in cancer cell proliferation through its tyrosine kinase activity. nih.govmdpi.com These compounds have shown inhibitory activity against both wild-type EGFR (EGFRWT) and clinically relevant mutant forms like EGFRT790M, which is associated with drug resistance. nih.gov

Table 1: Effect of 5-chloro-indole-2-carboxamide Derivatives on Apoptotic Protein Expression in Pancreatic Cancer Cells

Protein Target Observed Effect Mechanism Reference Caspase-3 Increased Expression/Activation Induces execution phase of apoptosis. mdpi.com Caspase-8 Increased Expression/Activation Initiates the extrinsic apoptotic pathway. mdpi.com Bax Increased Expression Promotes apoptosis by mitochondrial outer membrane permeabilization. mdpi.com Bcl-2 Decreased Expression Inhibits apoptosis; downregulation promotes cell death. mdpi.com EGFR (WT & T790M) Inhibition Blocks downstream signaling for cell proliferation and survival. [3, 9]

Animal Models for Preclinical Efficacy Assessment

While much of the antimicrobial screening for indole-2-carboxamide derivatives has been conducted in vitro, demonstrating activity against a range of bacterial pathogens, some studies have progressed to in vivo models. researchgate.netnih.gov The in vitro results for various 5-substituted indole-2-carboxamides have shown high inhibitory activity, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range against bacteria like Klebsiella pneumoniae and Escherichia coli. researchgate.net

Translating these findings into animal models is a critical step. Notably, specific indole-2-carboxamide derivatives, distinct from the 3-phenyl substituted variant, have shown exceptional efficacy in a mouse model of tuberculosis infection. researchgate.netnih.gov These compounds, which target the essential mycobacterial transporter MmpL3, have demonstrated the ability to significantly reduce the bacterial load in infected animals, highlighting the potential of this chemical class for in vivo applications against challenging pathogens. researchgate.net However, specific in vivo antimicrobial studies for 5-chloro-3-phenyl-1H-indole-2-carboxamide itself are not extensively documented in the available literature.

The anticancer potential of 5-chloro-indole-2-carboxamide derivatives, strongly indicated by in vitro studies, has prompted evaluation in preclinical in vivo models. nih.govnih.gov In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines, including colon (HCT116), pancreatic (Panc-1), and breast (MCF-7) cancer cells, often with high potency. mdpi.comnih.gov The mechanisms of action, as previously discussed, involve the induction of apoptosis and the inhibition of key oncogenic signaling pathways like EGFR. nih.govmdpi.com